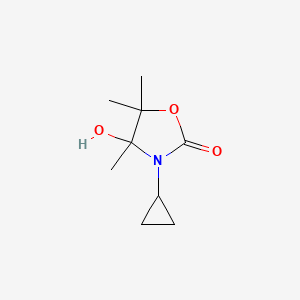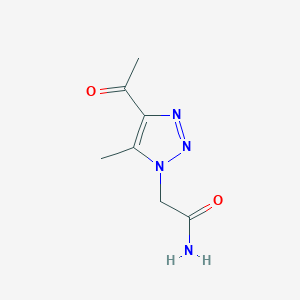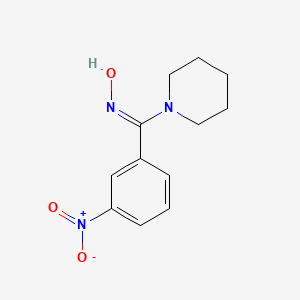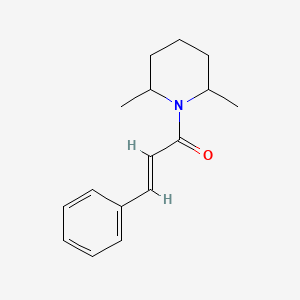
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine, also known as HPPH, is a chemical compound used in scientific research. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression and cell division. HPPH has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions.
Mécanisme D'action
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine exerts its effects by inhibiting HDAC enzymes, which play a crucial role in gene expression and cell division. By inhibiting HDACs, N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine promotes the acetylation of histones, leading to changes in gene expression and cell differentiation. This can result in the induction of apoptosis in cancer cells and the suppression of inflammation and oxidative stress in other conditions.
Biochemical and physiological effects:
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, it induces apoptosis and inhibits tumor growth by promoting cell cycle arrest and DNA damage. In neurodegenerative diseases, it has been shown to protect against oxidative stress and neuroinflammation, leading to improved cognitive function. N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has also been shown to have anti-inflammatory and anti-atherosclerotic effects in cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has several advantages for use in lab experiments, including its high purity and potency as an HDAC inhibitor. However, it can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine can be cell type-specific and may require optimization of experimental conditions.
Orientations Futures
There are several potential future directions for research on N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine. Another direction is in investigating the use of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in combination with other drugs or therapies for improved efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in various diseases and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine can be synthesized using a multi-step process involving the reaction of piperidine with nitrobenzaldehyde, followed by reduction and cyclization reactions. The resulting compound is then hydroxylated using a palladium-catalyzed reaction to yield N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in high purity.
Applications De Recherche Scientifique
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in cardiovascular and inflammatory conditions.
Propriétés
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-13-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)15(17)18/h4-7,16H,1-3,8-9H2/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGPWZIKLRFDN-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)


![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)


![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)

![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)